Ethyl 3-ethoxy-3-iminopropionate hydrochloride
Overview
Description
Ethyl 3-ethoxy-3-iminopropionate hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar esters and iminoesters. For instance, the synthesis of poly(3-hydroxypropionate) from ethylene oxide and carbon monoxide involves intermediates that share functional groups with ethyl 3-ethoxy-3-iminopropionate hydrochloride . Additionally, the synthesis of heterocyclic compounds using ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate demonstrates the reactivity of ethoxycarbonyl and amino functional groups in complex organic syntheses .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with careful selection of reagents and catalysts. For example, the carbonylation of ethylene oxide to β-propiolactone uses a bimetallic catalyst system, which could be relevant when considering the synthesis of ethyl 3-ethoxy-3-iminopropionate hydrochloride . Similarly, the preparation of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal indicates the importance of selecting appropriate starting materials and activating agents for the synthesis of complex esters and iminoesters .
Molecular Structure Analysis
The molecular structure of ethyl 3-ethoxy-3-iminopropionate hydrochloride would likely exhibit characteristics similar to the compounds discussed in the papers. The presence of ethoxycarbonyl groups suggests potential resonance stabilization, while the imino group could impart reactivity towards nucleophiles. The molecular structure of such compounds is crucial in determining their reactivity and the types of chemical reactions they can undergo .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to ethyl 3-ethoxy-3-iminopropionate hydrochloride are diverse. The anionic ring-opening polymerization of β-propiolactone to form polyesters is an example of how functional groups in these compounds can react to form larger molecules . The substitution reactions involving the dimethylamino group in ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate to produce heteroarylaminopropenoates and fused heterocyclic systems demonstrate the versatility of these compounds in synthesizing complex structures .
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl 3-ethoxy-3-iminopropionate hydrochloride are not directly discussed, the properties of similar compounds can be inferred. The solubility, boiling and melting points, and stability of these compounds are influenced by their functional groups. For instance, the presence of ester and imino groups can affect the compound's polarity, solubility in organic solvents, and susceptibility to hydrolysis. The molecular weight and molar mass distribution of polymers derived from these compounds are also important physical properties that can be determined through polymerization reactions .
Scientific Research Applications
Synthesis of Pyrazolones
Ethyl 3-ethoxy-3-iminopropionate hydrochloride is used in the synthesis of 1-aryl-3-nitroanilino-5-pyrazolones. This process involves the initial reaction of ethyl 3-ethoxy-3-iminopropionate hydrochloride with a nitroaniline in methanol to produce an imidate ester. This ester is then reacted with arylhydrazine to form an amidine, which is subsequently cyclized with a base to produce the pyrazolone compounds (Tracy, 1979).
Preparation of Schiff and Mannich Bases
Ethyl imidate hydrochlorides, including ethyl 3-ethoxy-3-iminopropionate hydrochloride, are prepared and used to synthesize Schiff and Mannich bases of isatin derivatives. This synthesis involves treating ethyl imidate hydrochlorides with ethyl carbazate, followed by reactions with hydrazine hydrate and isatin derivatives to form the Schiff bases (Bekircan & Bektaş, 2008).
Synthesis of Ethyl Esters
Ethyl esters of various acids, such as malonamic, succinamic, and glutaramic acids, are synthesized using ethyl 3-ethoxy-3-iminopropionate hydrochloride. The compound is converted into iminoether hydrochlorides, which are then thermally decomposed to produce these ethyl esters (Tolman, Cabak, & Beneš, 1974).
Formation of Pyrimidine Derivatives
In the synthesis of pyrimidine derivatives, ethyl 3-ethoxy-3-iminopropionate hydrochloride reacts with various amidines. This reaction produces different pyrimidine compounds, depending on the specific amidine and conditions used (Takamizawa & Hirai, 1964).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and contact with skin or eyes . Contaminated clothing should be removed and washed before reuse . In case of skin contact, wash with plenty of soap and water . If skin or eye irritation persists, get medical advice/attention .
properties
IUPAC Name |
ethyl 3-ethoxy-3-iminopropanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-3-10-6(8)5-7(9)11-4-2;/h8H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMXUYQKXCHWDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC(=O)OCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046994 | |
Record name | Ethyl 3-ethoxy-3-iminopropionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Ethyl 3-ethoxy-3-iminopropionate hydrochloride | |
CAS RN |
2318-25-4 | |
Record name | Ethyl 3-ethoxy-3-iminopropanoate hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2318-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl 3-ethoxy-3-iminopropionate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002318254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2318-25-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104122 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Propanoic acid, 3-ethoxy-3-imino-, ethyl ester, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 3-ethoxy-3-iminopropionate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-ethoxy-3-iminopropionate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 3-ETHOXY-3-IMINOPROPIONATE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8DE3DHG8U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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